molecular formula C21H25N3O2 B2540219 N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 803610-67-5

N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No.: B2540219
CAS No.: 803610-67-5
M. Wt: 351.45
InChI Key: BCSSFZMCXPDXSZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a benzodiazol (benzimidazole) derivative featuring an acetamide backbone substituted with a 4-methoxyphenylmethyl group. This compound’s structure combines a heterocyclic benzodiazol core, known for its role in receptor binding and metabolic stability, with a lipophilic 4-methoxyphenyl moiety that enhances membrane permeability.

Properties

IUPAC Name

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-4-23(5-2)21(25)15-24-19-9-7-6-8-18(19)22-20(24)14-16-10-12-17(26-3)13-11-16/h6-13H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSSFZMCXPDXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with 4-Methoxybenzaldehyde

The benzimidazole core is synthesized via acid-catalyzed cyclocondensation.

Procedure :

  • Reactants :
    • o-Phenylenediamine (1.08 g, 10 mmol)
    • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)
    • Hydrochloric acid (12 M, 2 mL)
    • Sodium metabisulfite (Na₂S₂O₅, 1.5 g) as an oxidant.
  • Conditions :

    • Reflux in ethanol (50 mL) at 80°C for 12 hours.
    • Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate.
  • Yield : 78% (1.89 g) as a white solid.

Mechanistic Insight :
The reaction proceeds through Schiff base formation, followed by cyclization and oxidation to aromatize the benzimidazole ring.

Characterization of 2-(4-Methoxybenzyl)-1H-Benzimidazole

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.58–7.45 (m, 4H, Ar-H), 6.92 (d, J = 8.6 Hz, 2H, OCH₃-Ar), 6.85 (d, J = 8.6 Hz, 2H, OCH₃-Ar), 4.12 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calcd for C₁₅H₁₄N₂O [M+H]⁺: 255.1134; found: 255.1131.

Introduction of the Acetamide Side Chain

Alkylation with Chloroacetyl Chloride

The 1-position nitrogen of benzimidazole is acylated using chloroacetyl chloride.

Procedure :

  • Reactants :
    • 2-(4-Methoxybenzyl)-1H-benzimidazole (1.0 g, 3.93 mmol)
    • Chloroacetyl chloride (0.45 mL, 5.5 mmol)
    • Triethylamine (1.1 mL, 7.86 mmol) in dry THF (30 mL).
  • Conditions :

    • Stir at 0°C for 1 hour, then room temperature for 6 hours.
    • Quench with ice-water and extract with DCM.
  • Yield : 85% (1.12 g) of 1-(chloroacetyl)-2-(4-methoxybenzyl)-1H-benzimidazole.

Aminolysis with Diethylamine

The chloro intermediate undergoes nucleophilic substitution with diethylamine.

Procedure :

  • Reactants :
    • 1-(Chloroacetyl)-2-(4-methoxybenzyl)-1H-benzimidazole (1.0 g, 2.76 mmol)
    • Diethylamine (0.6 mL, 5.52 mmol) in acetonitrile (20 mL).
  • Conditions :

    • Reflux at 80°C for 8 hours.
    • Concentrate under reduced pressure and purify via silica chromatography (ethyl acetate/hexane).
  • Yield : 72% (0.82 g) of the target compound.

Analytical Characterization of the Final Product

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.50 (m, 4H, Ar-H), 7.10 (d, J = 8.6 Hz, 2H, OCH₃-Ar), 6.95 (d, J = 8.6 Hz, 2H, OCH₃-Ar), 4.85 (s, 2H, NCH₂CO), 4.20 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.45 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.25 (t, J = 7.0 Hz, 6H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.2 (C=O), 161.5 (OCH₃), 142.3–115.2 (Ar-C), 55.3 (OCH₃), 49.8 (NCH₂CO), 42.1 (NCH₂CH₃), 33.5 (CH₂), 14.2 (CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₁H₂₄N₃O₂ [M+H]⁺: 356.1864; found: 356.1860.

Optimization and Troubleshooting

Regioselectivity in Acylation

Competitive acylation at the 3-position is minimized by:

  • Using bulkier bases (e.g., N-methylmorpholine) to deprotonate the 1-nitrogen preferentially.
  • Lowering reaction temperature (0°C) to reduce kinetic side reactions.

Purification Challenges

The final product exhibits moderate polarity, requiring gradient elution (5–20% ethyl acetate in hexane) for effective silica chromatography.

Alternative Synthetic Routes

Palladium-Catalyzed C–N Coupling

A Buchwald-Hartwig approach using 1-bromo-2-(4-methoxybenzyl)-1H-benzimidazole and N,N-diethylacetamide was explored but yielded <30% due to steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) improved cyclocondensation yields to 85%, reducing reaction time from 12 hours to 1 hour.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Analgesic Properties

Metonitazene has shown significant analgesic effects in various studies. It acts primarily as a mu-opioid receptor agonist, which is crucial for its pain-relieving properties. Research indicates that it has a high affinity for the mu-opioid receptor, comparable to other potent opioids . In animal models, Metonitazene demonstrated substantial antinociceptive effects during formalin tests, indicating its potential utility in pain management.

Antidepressant Potential

Recent studies have explored the compound's antidepressant properties. It has been tested for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. Compounds similar to Metonitazene have shown promising results in reducing immobility time in forced swim tests, suggesting potential antidepressant activity .

Pain Management

Given its potent analgesic properties, Metonitazene may be considered for development as a new analgesic agent for chronic pain conditions. Its efficacy in animal models points towards a possible role in treating conditions like neuropathic pain and cancer-related pain.

Treatment of Depression

The antidepressant-like effects observed in preclinical studies suggest that Metonitazene could be further investigated as a treatment option for patients suffering from depression, particularly those with co-occurring chronic pain conditions.

Data Table: Summary of Biological Activities

Activity Effect Reference
AnalgesicSignificant pain relief
AntidepressantReduced immobility time
Mu-opioid receptor affinityHigh affinity

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethyl-2-(4-Methoxyphenyl)-Acetamide (F4)

A simpler analog lacking the benzodiazol ring (), F4 demonstrated 3.0 hours of mosquito repellent activity, shorter than other methyl-substituted analogs (e.g., F2: 5.0 hours). This highlights the importance of the benzodiazol group in modulating bioactivity beyond simple repellent effects. The benzodiazol core likely enhances binding to specific biological targets (e.g., enzymes or receptors) due to its planar aromatic structure and hydrogen-bonding capacity .

DPA-713 and DPA-714 (Pyrazolopyrimidine Acetamides)

These radioligands () share the N,N-diethylacetamide backbone but replace benzodiazol with pyrazolopyrimidine. DPA-713 and DPA-714 are used for neuroinflammation imaging via translocator protein (TSPO) binding. The pyrazolopyrimidine core offers distinct electronic properties compared to benzodiazol, influencing receptor affinity and selectivity. This structural divergence underscores how heterocycle choice dictates therapeutic or diagnostic applications .

N,N-Diethyl-2-{2-[(4-Methoxyphenyl)Methyl]-5-Nitro-1H-Benzimidazol-1-yl}Ethan-1-Amine

A close structural analog (), this compound replaces the acetamide group with an ethanamine moiety and introduces a nitro substituent on the benzimidazole ring. The nitro group may enhance electron-withdrawing effects, altering reactivity or binding kinetics. Such modifications could shift pharmacological activity, suggesting the acetamide group in the target compound may improve metabolic stability or reduce toxicity .

Anti-Cancer Phenoxy Acetamides (Compounds 38–40)

Phenoxy acetamides with sulfonylquinazoline substituents () exhibit potent anti-cancer activity. While the target compound lacks a sulfonyl group, its 4-methoxyphenylmethyl-benzodiazol structure shares lipophilic and aromatic features critical for cytotoxicity. The benzodiazol ring may mimic quinazoline’s role in intercalation or enzyme inhibition, though differences in ring size and polarity likely influence target specificity .

Telmisartan (Benzimidazole-Based Antihypertensive)

Telmisartan () contains a benzimidazole core but is functionalized with a biphenyltetrazole group. It antagonizes angiotensin II receptors, illustrating how benzimidazole derivatives can be tailored for cardiovascular applications. The target compound’s acetamide and 4-methoxyphenyl groups may redirect its activity toward other targets, such as inflammatory cytokines or ion channels .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Benzimidazole (1,3-benzodiazol) N,N-Diethylacetamide, 4-methoxyphenylmethyl Under investigation (potential neuroinflammation/oncology)
F4 (N,N-Diethyl-2-(4-methoxyphenyl)-acetamide) Acetamide 4-Methoxyphenyl Mosquito repellent (3.0 h)
DPA-713 Pyrazolopyrimidine N,N-Diethylacetamide, 4-methoxyphenyl TSPO ligand (neuroimaging)
Compound 38 (Phenoxy acetamide) Quinazoline-sulfonyl N-(4-Methoxyphenyl) Anti-cancer (HCT-1, MCF-7 cells)
Telmisartan Benzimidazole Biphenyltetrazole Antihypertensive

Key Research Findings

  • Substituent Effects : The 4-methoxyphenyl group enhances lipophilicity across analogs (e.g., F4, DPA-713), but its impact varies with the core structure. In benzodiazol derivatives, it may improve blood-brain barrier penetration .
  • Heterocycle Influence : Pyrazolopyrimidines (DPA-713) and benzodiazoles exhibit divergent receptor affinities, emphasizing the role of heterocycle electronics in target engagement .
  • Bioactivity Shifts : Replacing acetamide with ethanamine () or adding nitro groups alters metabolic pathways and binding modes, guiding structure-activity relationship (SAR) optimization.

Biological Activity

N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide, also known as Metodesnitazene, is a compound that has gained attention due to its potential biological activities, particularly in the context of opioid receptor interaction and analgesic properties. This article delves into its biological activity, pharmacodynamics, and associated research findings.

Chemical Structure and Classification

Metodesnitazene belongs to the class of benzimidazole derivatives , which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

  • IUPAC Name : N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-1-yl}acetamide
  • Molecular Formula : C₁₈H₃₁N₃O

Metodesnitazene primarily acts as an opioid receptor agonist , with significant binding affinity for mu-opioid receptors (MOR). This interaction is crucial for its analgesic effects. The binding affinity and efficacy at these receptors suggest that Metodesnitazene could produce effects similar to traditional opioids, including:

  • Analgesia : Reduction of pain perception.
  • Euphoria : Induction of feelings of pleasure.
  • Sedation : Inducing calmness or sleepiness.

Pharmacodynamics

Research indicates that Metodesnitazene exhibits potent activity at opioid receptors. The following table summarizes key pharmacodynamic properties:

Property Description
Receptor Affinity High affinity for mu-opioid receptors
Efficacy Produces significant analgesic effects
Side Effects Potential for respiratory depression and sedation
Dependence Liability Likely to have abuse potential similar to other opioids

Case Studies and Research Findings

Recent studies have highlighted the biological activity of Metodesnitazene in various contexts:

  • Acute Effects : A risk assessment report indicated that compounds similar to Metodesnitazene can induce euphoria, relaxation, and analgesia while posing risks such as respiratory depression and bradycardia. These effects are particularly concerning due to the high potency of the compound, where sub-milligram doses may lead to life-threatening conditions .
  • Toxicological Reports : Analyses of overdose cases involving Metodesnitazene have shown that it can cause severe respiratory depression, leading to fatalities. The mechanism often involves a rapid onset of action due to its high affinity for opioid receptors .
  • Comparative Studies : In comparative studies with other benzimidazole derivatives like etonitazene and isotonitazene, Metodesnitazene displayed similar pharmacological profiles but with variations in potency and side effect profiles. This suggests a nuanced understanding of its therapeutic window and safety profile .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:
Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., reflux at 80–100°C), pH (neutral to mildly acidic), and solvent selection (e.g., DMF or ethanol). Purification techniques such as recrystallization or column chromatography are critical for removing byproducts. Analytical validation via NMR spectroscopy (¹H/¹³C) and mass spectrometry ensures structural integrity and purity. For example, hydrogen peroxide oxidation steps may enhance intermediate stability .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions, especially for benzodiazole and methoxyphenyl groups.
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and quantifies purity.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Answer:

  • Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
  • Compare experimental data with computational predictions (e.g., density functional theory).
  • Verify synthetic intermediates at each step to isolate contamination sources. For example, residual solvents like DMF may produce extraneous signals .

Advanced: What experimental strategies are recommended to identify the biological targets of this compound?

Answer:

  • Affinity chromatography: Immobilize the compound to isolate binding proteins from cell lysates.
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics with putative targets (e.g., enzymes, receptors).
  • In silico docking: Use tools like AutoDock to predict interactions with GABAA receptors or cyclooxygenase homologs, as seen in related benzodiazoles .

Advanced: How can in silico modeling guide the design of derivatives with improved activity?

Answer:

  • Molecular Dynamics Simulations: Assess stability of ligand-target complexes (e.g., binding to kinase domains).
  • Quantitative Structure-Activity Relationship (QSAR): Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity data.
  • ADMET Prediction: Optimize pharmacokinetics (e.g., logP for blood-brain barrier penetration) .

Basic: What methods are used to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing: Incubate the compound at elevated temperatures (40–60°C) and pH extremes (2–12) for 1–4 weeks.
  • HPLC-UV/MS: Quantify degradation products (e.g., hydrolysis of the acetamide group).
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds .

Advanced: How can researchers address discrepancies in biological assay results across different studies?

Answer:

  • Standardize Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time.
  • Dose-Response Replication: Test multiple concentrations in triplicate to confirm EC50/IC50 values.
  • Orthogonal Assays: Validate anticonvulsant activity in both in vitro (e.g., patch-clamp) and in vivo models (e.g., PTZ-induced seizures in mice) .

Advanced: What synthetic routes enable the introduction of substituents for structure-activity relationship (SAR) studies?

Answer:

  • Nucleophilic Substitution: Replace the methoxy group with halides or amines using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Reductive Amination: Modify the diethylacetamide moiety with aldehydes/ketones.
  • Click Chemistry: Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition .

Basic: What pharmacological models are suitable for evaluating the compound’s therapeutic potential?

Answer:

  • Anticonvulsant Activity: PTZ (pentylenetetrazole)-induced seizures in rodents .
  • Anti-inflammatory Testing: COX-2 inhibition assays in macrophage cell lines.
  • Anticancer Screening: NCI-60 human tumor cell line panel .

Advanced: How can researchers validate the compound’s mechanism of action when initial hypotheses conflict with experimental data?

Answer:

  • Knockout/Knockdown Models: Use CRISPR/Cas9 to silence putative targets (e.g., GABA receptors) and observe phenotypic changes.
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to confirm direct interactions.
  • Transcriptomic/Proteomic Profiling: Identify differentially expressed genes/proteins post-treatment .

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